Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a thieno ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the triazolopyrimidine core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom
Scientific Research Applications
Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Neuroprotection: Research has indicated its potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for treating neurodegenerative diseases.
Materials Science: The compound’s unique structure makes it suitable for developing multi-target ligands, receptor probes, and diagnostic systems.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets:
CDK2 Inhibition: The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells.
Neuroprotection: The compound exerts its neuroprotective effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their cytotoxic profiles and molecular interactions.
Triazolo[1,5-c]pyrimidine Derivatives: Similar in structure, these compounds have been studied for various biological activities, including antimicrobial and anticancer properties.
List of Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Properties
Molecular Formula |
C16H11BrN4O2S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
methyl 4-(2-bromophenyl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C16H11BrN4O2S/c1-8-11-14-19-13(9-5-3-4-6-10(9)17)20-21(14)7-18-15(11)24-12(8)16(22)23-2/h3-7H,1-2H3 |
InChI Key |
FVJLOEDKCGJFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Br)C(=O)OC |
Origin of Product |
United States |
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